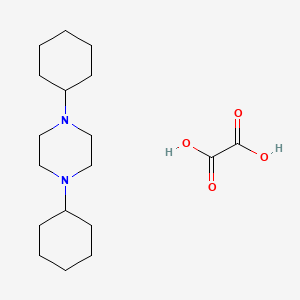

1,4-dicyclohexylpiperazine oxalate

Description

1,4-Dicyclohexylpiperazine oxalate is a piperazine derivative featuring two cyclohexyl substituents at the 1- and 4-positions of the six-membered piperazine ring, combined with oxalic acid as a counterion. The compound (CAS 19982-04-8) has a molecular formula of C₁₆H₃₀N₂·C₂H₂O₄ for the oxalate salt and a free base molecular weight of 250.43 g/mol . Its structure combines the rigidity of the piperazine core with the hydrophobicity of cyclohexyl groups, making it distinct in applications such as pharmaceutical intermediates or reference standards for impurities . The oxalate salt enhances crystallinity and stability, a common strategy for improving handling properties of amine-containing compounds .

Propriétés

IUPAC Name |

1,4-dicyclohexylpiperazine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2.C2H2O4/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;3-1(4)2(5)6/h15-16H,1-14H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONGNWDZREOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Core Ring Modifications

- Homopiperazine (1,4-Diazepane) : A seven-membered ring analog (C₅H₁₂N₂; MW 100.16 g/mol) with increased flexibility due to the larger ring size. This structural difference reduces ring strain and alters nitrogen basicity compared to piperazine derivatives .

- 1,4-Dibenzylpiperazine : Substituted with benzyl groups (C₁₈H₂₂N₂; MW 266.39 g/mol), this compound exhibits aromatic interactions and higher lipophilicity than cyclohexyl analogs .

- 1-Benzylhomopiperazine : Combines a seven-membered homopiperazine ring with a benzyl group, offering unique steric and electronic properties for coordination chemistry .

Substituent Effects

- Cyclohexyl vs. Benzyl: Cyclohexyl groups in 1,4-dicyclohexylpiperazine provide steric bulk and nonpolar character, whereas benzyl groups in dibenzylpiperazine enable π-π stacking and enhanced solubility in organic solvents .

- Oxalate Counterion : Unlike chloride or sulfate salts, oxalate introduces hydrogen-bonding capacity and influences crystal packing, as seen in coordination polymers like bis(homopiperazine) cyclotetraphosphate-telluric acid .

Physicochemical Properties

- Solubility : Cyclohexyl derivatives exhibit lower aqueous solubility compared to benzyl-substituted analogs due to increased hydrophobicity .

- Thermal Stability : Oxalate salts generally decompose at lower temperatures (~150–200°C) than sulfate or perchlorate salts, as observed in homopiperazine complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.